2-Ethoxy-6-methylbenzoic acid 2-Ethoxy-6-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 90259-35-1
VCID: VC2462856
InChI: InChI=1S/C10H12O3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
SMILES: CCOC1=CC=CC(=C1C(=O)O)C
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol

2-Ethoxy-6-methylbenzoic acid

CAS No.: 90259-35-1

Cat. No.: VC2462856

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-6-methylbenzoic acid - 90259-35-1

Specification

CAS No. 90259-35-1
Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
IUPAC Name 2-ethoxy-6-methylbenzoic acid
Standard InChI InChI=1S/C10H12O3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Standard InChI Key XBXXGQXDDJKDSV-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1C(=O)O)C
Canonical SMILES CCOC1=CC=CC(=C1C(=O)O)C

Introduction

Chemical Identity and Structure

2-Ethoxy-6-methylbenzoic acid (CAS No. 90259-35-1) is a substituted benzoic acid derivative characterized by an ethoxy group at position 2 and a methyl group at position 6 on the benzene ring. This specific substitution pattern confers unique physicochemical properties that distinguish it from other benzoic acid derivatives .

The compound has a molecular formula of C10H12O3 with a molecular weight of 180.20 g/mol. Its structure consists of a benzoic acid core with the carboxyl group (-COOH) attached directly to the benzene ring, while the ethoxy group (-OCH2CH3) and methyl group (-CH3) are positioned at the ortho positions relative to the carboxyl functionality .

Structural Identifiers

To facilitate identification and database searches, the compound is associated with several standard identifiers as shown in Table 1:

Identifier TypeValue
CAS Number90259-35-1
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
IUPAC Name2-ethoxy-6-methylbenzoic acid
Standard InChIInChI=1S/C10H12O3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Standard InChIKeyXBXXGQXDDJKDSV-UHFFFAOYSA-N
SMILESCCOC1=CC=CC(=C1C(=O)O)C
Canonical SMILESCCOC1=CC=CC(=C1C(=O)O)C
PubChem Compound13478133

Table 1: Structural identifiers for 2-Ethoxy-6-methylbenzoic acid

Physical and Chemical Properties

2-Ethoxy-6-methylbenzoic acid appears as a solid at room temperature with properties influenced by its functional groups . The ethoxy group at position 2 affects the acidity of the carboxylic acid function through electronic effects, while the methyl group at position 6 introduces steric considerations that influence reactivity patterns.

Physicochemical Properties

The compound exhibits characteristics typical of substituted benzoic acids, with modifications due to the specific substituents. Table 2 summarizes its key physicochemical properties:

PropertyValue
Physical StateSolid
Molecular Weight180.20 g/mol
SolubilitySoluble in organic solvents (methanol, ethanol, DMSO); limited solubility in water
Melting PointData not available in literature
Boiling PointData not available in literature
Log P (calculated)2.09
Topological Polar Surface Area46.53 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Rotatable Bonds3

Table 2: Physicochemical properties of 2-Ethoxy-6-methylbenzoic acid

Synthesis Methods

Several approaches can be employed for the synthesis of 2-Ethoxy-6-methylbenzoic acid, drawing from established methods for preparing similar substituted benzoic acids.

From 2-Hydroxy-6-methylbenzoic Acid

One potential synthetic route involves the ethylation of 2-hydroxy-6-methylbenzoic acid (also known as 6-methylsalicylic acid). This method typically includes the following steps:

  • Treatment of 2-hydroxy-6-methylbenzoic acid with a suitable ethylating agent (such as diethyl sulfate or ethyl iodide)

  • Reaction in the presence of a base (typically potassium carbonate or sodium hydroxide)

  • Purification of the resulting 2-ethoxy-6-methylbenzoic acid

Alternative Synthetic Route

Drawing from the synthesis method described for 2-methoxy-6-methylbenzoic acid in the literature, an alternative approach might involve :

  • Starting with 2-methyl-6-nitrobenzoic acid or its methyl ester

  • Reduction via hydrogenation to obtain 2-amino-6-methylbenzoic acid

  • Diazotization followed by hydrolysis to yield 2-hydroxy-6-methylbenzoic acid

  • Ethylation of the hydroxyl group using diethyl sulfate in the presence of alkali

  • If the reaction proceeded through the ester intermediate, a final hydrolysis step would be required

This multi-step synthesis would follow a reaction sequence similar to that reported for the methoxy analog, substituting ethylation for methylation in the appropriate step .

Biological Activities and Applications

2-Ethoxy-6-methylbenzoic acid has been investigated for several potential biological activities that make it valuable for research and development.

Reported Biological Activities

Based on available literature, 2-Ethoxy-6-methylbenzoic acid exhibits the following biological properties:

  • Antimicrobial Activity: Studies indicate potential inhibition of microbial growth, suggesting applications in antimicrobial research.

  • Antioxidant Properties: The compound has demonstrated capability to scavenge free radicals, which may contribute to its protective effects in biological systems.

  • Anti-inflammatory Effects: Research suggests potential anti-inflammatory activities, which could be valuable for pharmaceutical development.

Applications in Research and Industry

The compound finds application in several areas:

  • Chemical Synthesis: As a building block for more complex molecules in organic synthesis.

  • Pharmaceutical Research: As a potential intermediate or scaffold in drug discovery programs .

  • Structure-Activity Relationship Studies: For investigating the effects of substituent patterns on biological activity.

  • Material Science: As a precursor for specialty chemicals and materials .

Comparison with Similar Compounds

Understanding the relationship between 2-Ethoxy-6-methylbenzoic acid and structurally related compounds provides valuable context for its properties and applications.

Comparison with Other Benzoic Acid Derivatives

Table 3 presents a comparison of 2-Ethoxy-6-methylbenzoic acid with related compounds:

CompoundCAS NumberMolecular FormulaKey DifferencesNotable Properties
2-Ethoxy-6-methylbenzoic acid90259-35-1C10H12O3Reference compoundAntimicrobial, antioxidant properties
2-Methoxy-6-methylbenzoic acidN/AC9H10O3Methoxy instead of ethoxySimilar properties, smaller size
3-Ethyl-2-hydroxy-6-methylbenzoic acid20717-15-1C10H12O3Hydroxyl at position 2, ethyl at position 3Different electronic properties due to -OH group
Methyl 2-ethoxy-6-methylbenzoateN/AC11H14O3Methyl ester derivativeDifferent solubility, no acidic functionality
3-Bromo-2-ethoxy-6-methylbenzoic acid2384499-18-5C10H11BrO3Additional bromo substituentIncreased reactivity for coupling reactions
2-Ethyl-6-methylbenzoic acid106976-50-5C10H12O2Ethyl instead of ethoxy groupLess polar, different hydrogen bonding capacity

Table 3: Comparison of 2-Ethoxy-6-methylbenzoic acid with related compounds

Structure-Property Relationships

The substitution pattern on the benzoic acid core significantly influences the compound's properties:

  • Position Effects: The ortho positioning of both substituents creates steric interactions that affect the conformation and reactivity of the carboxylic acid group.

  • Electronic Effects: The ethoxy group donates electron density through resonance and inductive effects, while the methyl group provides inductive electron donation, both influencing the acidity of the carboxylic acid function .

  • Steric Considerations: The presence of substituents at positions 2 and 6 (both ortho to the carboxylic acid) creates a more sterically hindered environment around the carboxylic acid group, potentially affecting its reactivity in certain reactions.

SupplierCatalog NumberPurityPackage SizesNotes
CymitQuimicaIN-DA01EDHM97%100mg, 250mg, 500mgSolid form
AaronChemAR01EE6MNot specified250mg, 1g3-4 weeks delivery
ChemSceneCS-046140298%Various optionsSealed storage at 2-8°C
MolCoreMC272M65NLT 97%Not specifiedHigh purity API intermediate

Table 6: Commercial specifications for 2-Ethoxy-6-methylbenzoic acid from various suppliers

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